molecular formula C6H11NO2 B8036485 (2S)-3-Ethylazetidine-2-carboxylic acid

(2S)-3-Ethylazetidine-2-carboxylic acid

Cat. No. B8036485
M. Wt: 129.16 g/mol
InChI Key: WIBJWJCHZIGABR-AKGZTFGVSA-N
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Patent
US04560401

Procedure details

8 g of 2B, 100 ml of ethanol and 70 g of 5% palladium charcoal catalyst was hydrogenated at ambient temperature at a hydrogen pressure of between 3 and 4 atomospheres absolute for 10 hours in a Parr apparatus. The resulting mixture was filtered, evaporated to dryness and partitioned between methylene chloride and water. The aqueous phase was separated, evaporated to a low bulk and poured onto a Dowex 8-50 x(H) resin column. Isolation of the imino acid was achieved by eluting the washed column with a 2M ammonia solution. Evaporation of the washings left a white solid which on recrystallization from ethanol deposited an isomer mixture [1α:3β] of 2. Evaporation of the recrystallizing medium left additional 2, having a different isomer composition [2α:3β].
Name
2B
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C(C2C=CC=CC=2)[N:8]2[CH2:11][CH:10]([CH2:12][CH3:13])[CH:9]2[C:14]([OH:16])=[O:15])C=CC=CC=1.[H][H]>[Pd].C(O)C>[CH2:12]([CH:10]1[CH2:11][NH:8][CH:9]1[C:14]([OH:16])=[O:15])[CH3:13]

Inputs

Step One
Name
2B
Quantity
8 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1C(C(C1)CC)C(=O)O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
70 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
partitioned between methylene chloride and water
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
CUSTOM
Type
CUSTOM
Details
evaporated to a low bulk
ADDITION
Type
ADDITION
Details
poured onto a Dowex 8-50 x(H) resin column
WASH
Type
WASH
Details
by eluting the washed column with a 2M ammonia solution
CUSTOM
Type
CUSTOM
Details
Evaporation of the washings
WAIT
Type
WAIT
Details
left a white solid which
CUSTOM
Type
CUSTOM
Details
on recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
Evaporation of the recrystallizing medium
WAIT
Type
WAIT
Details
left additional 2

Outcomes

Product
Name
Type
Smiles
C(C)C1C(NC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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